Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound with significant biological activity. It is categorized within the pyrrolopyrazine family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory actions. The compound's unique structure features a fused pyrrole and pyrazine ring, contributing to its biological effectiveness and potential applications in medicinal chemistry.
The compound is identified by the CAS number 1422772-79-9 and has a molecular formula of with a molecular weight of 256.06 g/mol. It is classified as a pyrrolopyrazine derivative, which are compounds that exhibit a wide range of biological activities due to their structural properties. The specific classification of methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate falls under the category of kinase inhibitors, making it relevant in cancer research and drug development.
The synthesis of methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves several key steps:
The synthesis may employ various reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors and automated systems are often utilized in industrial settings to enhance efficiency and reproducibility .
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has a complex molecular structure characterized by:
The compound's structure can be represented by its SMILES notation: COC(=O)C1=CNC2=C1N=C(Br)C=N2
. Its three-dimensional conformation can be analyzed using computational chemistry tools for insights into its reactivity and interaction with biological targets.
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes several types of chemical reactions:
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents such as potassium permanganate for oxidation processes .
The mechanism of action for methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate primarily involves its role as a kinase inhibitor. The compound interacts with kinase enzymes by forming essential hydrogen bonds with the hinge region of these proteins.
This interaction leads to the inhibition of kinase activity, affecting various biochemical pathways related to cell cycle progression, apoptosis (programmed cell death), and cellular differentiation. This inhibition alters the phosphorylation status of proteins, which is crucial for regulating cellular functions .
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate exhibits the following physical properties:
The compound's chemical properties include:
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several scientific uses:
This detailed analysis highlights methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate's significance in medicinal chemistry and its potential impact on future drug development initiatives.
The C2-bromine atom in methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate serves as a versatile handle for Pd-catalyzed cross-coupling, enabling the construction of C–C and C–N bonds critical for pharmaceutical applications. Buchwald-Hartwig amination is particularly efficient for installing aryl/alkylamino groups at the C2 position. As demonstrated in analogous pyrrolopyrazine systems, BrettPhos and RuPhos precatalysts combined with LiHMDS base achieve >80% yield in C–N couplings with primary/secondary amines, even for sterically hindered nucleophiles [2] [7]. Suzuki-Miyaura coupling expands access to biaryl derivatives, where electron-rich ligands like SPhos suppress homocoupling. The C6-methyl group exerts minor electronic influence, while the C7-ester moderately coordinates Pd, necessitating ligand optimization [1] [9].
Table 1: Ligand Efficacy in Pd-Catalyzed C–N Coupling of Model Bromopyrrolopyrazine
Ligand/Precatalyst | Base | Temperature (°C) | Yield (%) | Reaction Scope |
---|---|---|---|---|
RuPhos-Pre (Pre-L3) | LiHMDS | 65 | 83–85% | Secondary cyclic amines |
BrettPhos-Pre (Pre-L8) | LiHMDS | 65 | 78% | Branched primary amines |
Pd₂dba₃/BINAP | LiHMDS | 65 | 71% | Morpholine, piperidines |
Pd(OAc)₂/RuPhos | LiHMDS | 65 | 51% | Limited substrate range |
Key insight: RuPhos-precatalyst enables room-temperature coupling (68% yield), critical for base-sensitive substrates [2]. The bromopyrrolopyrazine scaffold tolerates substitutions at C5/C6 but shows reduced reactivity with C4-modified analogues due to steric encumbrance near the reaction site [2] [7].
Regiocontrol in pyrrolo[2,3-b]pyrazines hinges on electronic differentiation between C2 (electron-deficient) and C6 (moderately electron-rich) positions. The C2 bromine undergoes nucleophilic displacement 8–12× faster than C6 substituents due to polarization by adjacent ring nitrogens. This allows sequential functionalization: initial Pd-catalyzed C2 coupling followed by C6 lithiation/electrophilic quenching. Direct C6 electrophilic substitution favors C6 over C2 by >20:1 selectivity, as the methyl group enhances nucleophilicity at this site [1] [9].
Table 2: Regioselectivity in Electrophilic Reactions of Methyl 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylate
Electrophile | Conditions | C2:C6 Ratio | Major Product Yield | Driving Factor |
---|---|---|---|---|
Br₂ (0.9 eq) | DCM, 0°C, 30 min | 1:22 | 6-Bromo derivative (89%) | Nucleophilicity enhancement by methyl |
NBS | THF, reflux, 2h | 1:18 | 6-Bromo derivative (85%) | Radical stability at C6 |
ICl | MeCN, rt, 1h | 1:15 | 6-Iodo derivative (82%) | Steric accessibility |
Isotopic labeling (e.g., ¹³C at C7) confirms functionalization pathways without skeletal rearrangement. Analogous studies in indole systems under Bischler–Mohlau conditions revealed direct cyclization via imine intermediates rather than 1,2-aryl shifts, underscoring the stability of the substitution pattern in methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate [8]. C6 halogenation is optimized using N-bromosuccinimide under radical conditions, while directed ortho-metalation (DoM) enables carboxylation or amination at C6 after transient N1 protection [1] [4].
Bromination methodologies for pyrrolopyrazine precursors benefit from solvent-free mechanochemical approaches. N-Bromosuccinimide (NBS) or DBDMH (1,3-dibromo-5,5-dimethylhydantoin) with olefinic acids in mixer mills (30 Hz, 120 min) delivers bromolactones as key intermediates for pyrrolopyrazine synthesis in >97% yield, eliminating chlorinated solvents. DBDMH outperforms NBS in solid-state reactions due to higher bromination potential (10 min vs. 120 min for full conversion) [3] [6]. Esterification optimization employs Steglich conditions (DCC/DMAP) in anhydrous THF, achieving 95% yield for the methyl ester without C2 bromine displacement. Alternatively, micellar catalysis with TPGS-750-M in water enables 80–85% esterification at ambient temperature, showcasing green chemistry applications [6].
Table 3: Solvent-Free Bromofunctionalization Efficiency
Bromine Source | Frequency (Hz) | Time (min) | Substrate Class | Yield (%) | Advantage |
---|---|---|---|---|---|
NBS | 30 | 120 | Alkenoic acids | 97–99% | No radical decomposition |
DBDMH | 20 | 10 | Alkenoic acids | 99% | Rapid reaction |
NBS | 30 | 60 | Olefinic alcohols | 98% | Broader functional group tolerance |
Key finding: Mechanical force overcomes solubility limitations in bromocycloetherification, where traditional solution-phase methods yield <10% product. The enclosed milling chamber prevents NBS decomposition by light, enhancing reagent efficiency [6]. For ester hydrolysis/coupling, lipase catalysts in tert-butanol selectively cleave methyl esters without affecting the pyrrolopyrazine core, enabling late-stage diversification [1].
The construction of the pyrrolo[2,3-b]pyrazine core proceeds via concerted cyclization mechanisms rather than rearrangement pathways. Density functional theory (DFT) calculations show that condensation of 3-aminopyrazines with α-bromoketones follows Path B (imine-mediated cyclization) with a 15.2 kcal/mol activation barrier, favored over direct SNAr (Path A, ΔG‡ = 18.7 kcal/mol). This mirrors Bischler–Mohlau indole formation, where isotopic labeling (¹³C) confirmed the absence of 1,2-aryl shifts [8]. Tautomeric equilibria impact reactivity: the 5H-pyrrolo[2,3-b]pyrazine exists predominantly as the N5-H tautomer (95:5 ratio over N8-H), stabilized by intramolecular H-bonding with the C7-ester carbonyl. This preference directs electrophiles to C6 rather than C2 [1] [10].
Cyclization kinetics reveal first-order dependence on both aminopyrazine and α-bromoester concentrations. Bromine atom geometry (anti-periplanar alignment required for elimination) controls ring-closure rates. Computational models indicate that electron-withdrawing groups at C7 accelerate cyclization by 3.5× by polarizing the C-Br bond. This explains the efficiency of methyl carboxylate in pyrrolopyrazine synthesis versus ethyl analogues [1] [8] [9].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0